molecular formula C6H9N B12942349 (R)-3-Ethynylpyrrolidine

(R)-3-Ethynylpyrrolidine

Cat. No.: B12942349
M. Wt: 95.14 g/mol
InChI Key: HIUIQKBMXNDIOB-LURJTMIESA-N
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Description

(R)-3-Ethynylpyrrolidine is a chiral pyrrolidine derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₉N, with a molecular weight of 95.14 g/mol (as inferred from its hydrochloride salt form in ). The compound’s stereochemistry (R-configuration) and terminal alkyne group make it a versatile building block in medicinal chemistry, particularly for click chemistry applications (e.g., Huisgen cycloaddition) to create triazole-linked conjugates . It is commercially available as a hydrochloride salt (CAS: 1228231-29-5) in quantities ranging from 100 mg to 5 g, though some suppliers list it as discontinued .

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

(3R)-3-ethynylpyrrolidine

InChI

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m0/s1

InChI Key

HIUIQKBMXNDIOB-LURJTMIESA-N

Isomeric SMILES

C#C[C@H]1CCNC1

Canonical SMILES

C#CC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of ®-3-Ethynylpyrrolidine may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Ethynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The pyrrolidine ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl-substituted pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.

Scientific Research Applications

®-3-Ethynylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The pyrrolidine ring’s structure allows for specific binding interactions, which can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-3-Ethynylpyrrolidine with structurally related pyrrolidine and pyridine derivatives:

Compound Name Core Structure Key Substituent(s) Functional Implications Reference
(R)-3-Ethynylpyrrolidine Pyrrolidine Ethynyl (-C≡CH) at C3 Click chemistry reactivity, chiral center
3-(Pyridin-3-yl)propionyl-L-prolyl-pyrrolidine Pyrrolidine Pyridin-3-ylpropionyl, prolyl Enzyme inhibition (proline mimicry)
3-(Trimethylsilyl)ethynylpyridine Pyridine Trimethylsilyl-ethynyl at C5 Stabilized alkyne for controlled reactions
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine Pyrrolidine Chloro-dimethoxyphenyl at C3 Aromatic interactions, steric bulk

Key Observations :

  • Reactivity : The terminal ethynyl group in (R)-3-Ethynylpyrrolidine enables rapid conjugation in click chemistry, unlike silyl-protected alkynes (e.g., trimethylsilyl-ethynylpyridine), which require deprotection .
  • Chirality: Unlike non-chiral analogs (e.g., 3-(pyridin-3-yl)propionyl derivatives), the (R)-configuration of 3-Ethynylpyrrolidine is critical for enantioselective binding in drug design .
  • Aromatic vs.

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